3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole
Overview
Description
3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole is a chemical compound that features a trifluoromethyl group attached to a benzyl sulfonyl moiety, which is further connected to a 1,2,4-triazole ring.
Mechanism of Action
Mode of Action
Triazole compounds are known to interact with various biological targets through different mechanisms . For instance, some triazoles can inhibit enzyme activity, while others may interact with cellular receptors or DNA .
Biochemical Pathways
Triazole compounds are known to be involved in a variety of biochemical processes . They can influence the synthesis of nucleic acids, proteins, and other macromolecules, and can also affect signal transduction pathways .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which are influenced by factors such as the compound’s solubility, stability, and interactions with biological membranes .
Result of Action
Triazole compounds are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole. These factors include temperature, pH, and the presence of other chemicals or biological molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. These reactions are performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF), yielding the desired triazole derivatives in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-1,2,4-triazole: A similar compound with a trifluoromethyl group directly attached to the triazole ring.
4-(trifluoromethyl)-1,2,3-triazole: Another triazole derivative with a trifluoromethyl group, but with different substitution patterns.
Uniqueness
3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole is unique due to the presence of both a trifluoromethyl group and a benzyl sulfonyl moiety, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)8-3-1-2-7(4-8)5-19(17,18)9-14-6-15-16-9/h1-4,6H,5H2,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWQGDZHHQEVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=NC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332592 | |
Record name | 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817545 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339105-71-4 | |
Record name | 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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